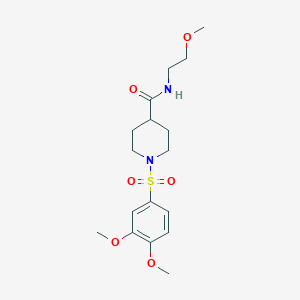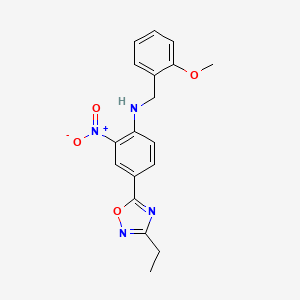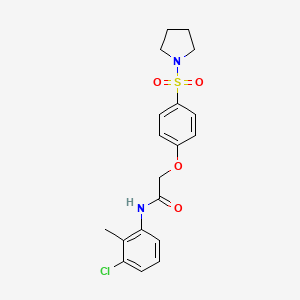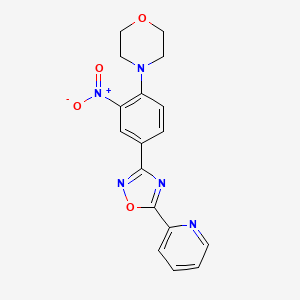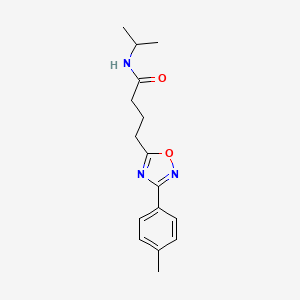
N-isopropyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-isopropyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is a member of the oxadiazole family, which has been of interest to researchers due to its diverse range of biological activities. In
Applications De Recherche Scientifique
N-isopropyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been studied for its potential applications in various scientific research areas. One of the primary applications of this compound is in the field of medicinal chemistry, where it has been investigated for its potential as a drug candidate. Additionally, this compound has been studied for its potential use as a fluorescent probe for biological imaging and as a potential inhibitor of certain enzymes.
Mécanisme D'action
The mechanism of action of N-isopropyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is not fully understood. However, it is believed that this compound may interact with specific targets in cells, leading to changes in cellular processes and functions. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of certain enzymes, suggesting its potential as a therapeutic agent. Additionally, this compound has been shown to have fluorescent properties, making it a useful tool for biological imaging studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using N-isopropyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide in laboratory experiments is its high purity and yield. This makes it a reliable and consistent compound for use in research studies. However, one limitation of using this compound is its relatively high cost, which may limit its accessibility for certain research groups.
Orientations Futures
There are several future directions for research on N-isopropyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide. One area of interest is its potential as a therapeutic agent for the treatment of certain diseases. Additionally, further research is needed to fully elucidate the mechanism of action of this compound and to identify potential targets for its activity. Finally, there is potential for the development of new derivatives of this compound with improved properties and applications.
Méthodes De Synthèse
The synthesis of N-isopropyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide involves the reaction of p-tolyl hydrazine with ethyl acetoacetate to form the intermediate 3-(p-tolyl)-1,2,4-oxadiazole. This intermediate is then reacted with isobutyryl chloride and isopropylamine to form the final product. The synthesis of this compound has been optimized to increase yield and purity, making it a viable option for scientific research.
Propriétés
IUPAC Name |
4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-propan-2-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-11(2)17-14(20)5-4-6-15-18-16(19-21-15)13-9-7-12(3)8-10-13/h7-11H,4-6H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIXJILQLEFYERY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


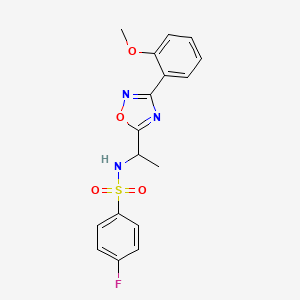
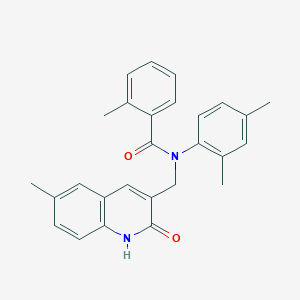
![3,4-dimethoxy-N'-[(Z)-(3-methoxy-4-propoxyphenyl)methylidene]benzohydrazide](/img/structure/B7702178.png)

